Cas no 134508-36-4 (1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI))
134508-36-4 structure
Product Name:1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI)
CAS No:134508-36-4
MF:C29H46O3
MW:442.673749446869
CID:142747
PubChem ID:9547514
Update Time:2025-04-19
1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI)
- (5E)-5-[(2E)-2-[1-[(E)-6-ethyl-6-hydroxyoct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- 1,25-dihydroxy-26,27-dihomo-22-ene-vitamin D3
- 1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methyle
- (5E)-5-[(2E)-2-{1-[(2E)-5-ethyl-5-hydroxy-1-methylhept-2-en-1-yl]-7a-methyloctahydro-4H-inden-4-ylidene}ethylidene]-4-methylidenecyclohexane-1,3-diol (non-preferred name)
- 1,25-Dde-D3
- 1,25-Dihydroxy-26,27-dihomo-22-ene-cholecalciferol
- 1,3-Cyclohexanediol, 5-((1,(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-
- (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-ethyl-6-hydroxyoct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- (22E)-1alpha,25-dihydroxy-26,27-dimethyl-22,23-didehydrovitamin D3 / (22E)-1alpha,25-dihydroxy-26,27-dimethyl-22,23-didehydrocholecalciferol
- (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol
- LMST03020406
- 134508-36-4
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- Inchi: 1S/C29H46O3/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(30)19-27(31)21(23)4/h8,10,12-13,20,24-27,30-32H,4,6-7,9,11,14-19H2,1-3,5H3/b10-8+,22-12+,23-13-/t20-,24-,25-,26+,27+,28-/m1/s1
- InChI Key: WHWKLKACDYYBGB-UFUMXLEGSA-N
- SMILES: OC(CC)(CC)C/C=C/[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)[C@H](C[C@@H](C\3)O)O)/CCC[C@]12C
Computed Properties
- Exact Mass: 442.344695
- Monoisotopic Mass: 442.344695
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 756
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 6
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7
- XLogP3: 5.6
Experimental Properties
- Density: 1.06
- Boiling Point: 592.2°Cat760mmHg
- Flash Point: 246.5°C
- Refractive Index: 1.552
1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI) Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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